Cas no 321-61-9 ([1,1'-Biphenyl]-4-amine,2'-fluoro-)

[1,1'-Biphenyl]-4-amine, 2'-fluoro- is a fluorinated biphenyl derivative with a primary amine functional group at the 4-position and a fluorine substituent at the 2'-position. This compound is of interest in pharmaceutical and materials chemistry due to its structural rigidity and electronic properties imparted by the fluorine atom. The amine group provides a reactive site for further functionalization, making it a versatile intermediate in synthetic applications. Its biphenyl core contributes to stability, while the fluorine substitution can influence binding affinity and metabolic stability in drug design. The compound is typically used in research settings for the development of bioactive molecules or advanced materials.
[1,1'-Biphenyl]-4-amine,2'-fluoro- structure
321-61-9 structure
Product Name:[1,1'-Biphenyl]-4-amine,2'-fluoro-
CAS No:321-61-9
MF:C12H10FN
MW:187.212906360626
MDL:MFCD08544207
CID:293493
PubChem ID:16244341
Update Time:2025-05-23

[1,1'-Biphenyl]-4-amine,2'-fluoro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-amine,2'-fluoro-
    • 2'-FLUORO[1,1'-BIPHENYL]-4-AMINE
    • 4-(2-fluorophenyl)aniline,hydrochloride
    • 2-amino-2'-fluorobiphenyl
    • 2'-Fluor-biphenyl-4-ylamin
    • 2'-fluorobiphenyl-4-amine
    • 2'-fluoro-biphenyl-4-ylamine
    • 2'-FLUORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE
    • 4-amino-2'-fluorobiphenyl
    • 4-(2-fluorophenyl)aniline
    • CS-0450987
    • F78835
    • 2'-Fluoro-biphenyl-4-amine
    • 321-61-9
    • SCHEMBL3165600
    • CHEMBL2046996
    • KRKXTHCMLYNDRD-UHFFFAOYSA-N
    • 2-fluoro-biphenyl-4-ylaminehydrochloride
    • 4-(2'-fluorophenyl)-aniline
    • BB 0223632
    • 2'-FLUORO-[1,1'-BIPHENYL]-4-AMINE
    • AKOS002683474
    • MDL: MFCD08544207
    • Inchi: 1S/C12H10FN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2
    • InChI Key: KRKXTHCMLYNDRD-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 223.05600
  • Monoisotopic Mass: 187.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 4.45810

[1,1'-Biphenyl]-4-amine,2'-fluoro- Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

[1,1'-Biphenyl]-4-amine,2'-fluoro- Pricemore >>

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Additional information on [1,1'-Biphenyl]-4-amine,2'-fluoro-

Recent Advances in the Study of [1,1'-Biphenyl]-4-amine,2'-fluoro- (CAS: 321-61-9) and Its Applications in Chemical Biology and Medicine

The compound [1,1'-Biphenyl]-4-amine,2'-fluoro-, with the CAS number 321-61-9, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its biphenyl core and fluoro-substituted amine group, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery, material science, and biochemical probes. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its potential therapeutic uses.

One of the key areas of interest is the role of [1,1'-Biphenyl]-4-amine,2'-fluoro- as a building block in the development of novel pharmaceuticals. Researchers have demonstrated its utility in the synthesis of kinase inhibitors, where its structural framework contributes to enhanced binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of tyrosine kinase inhibitors, showing promising results in preclinical models of cancer. The study emphasized the compound's ability to modulate key signaling pathways, thereby inhibiting tumor growth and metastasis.

In addition to its pharmaceutical applications, [1,1'-Biphenyl]-4-amine,2'-fluoro- has been investigated for its potential in material science. Its biphenyl structure and fluorine substitution offer advantages in the design of organic semiconductors and liquid crystals. A recent publication in Advanced Materials reported the use of this compound as a precursor for high-performance organic light-emitting diodes (OLEDs), where its electronic properties contributed to improved device efficiency and stability. These findings underscore the versatility of 321-61-9 in bridging the gap between chemical biology and advanced materials.

Another notable development is the exploration of [1,1'-Biphenyl]-4-amine,2'-fluoro- as a biochemical probe. Its fluorescent properties and ability to interact with biomolecules have made it a valuable tool for studying protein-ligand interactions and cellular processes. A 2022 study in ACS Chemical Biology detailed its use in fluorescence-based assays to monitor enzyme activity in real-time, providing insights into enzyme kinetics and inhibition mechanisms. This application highlights the compound's potential in both basic research and drug screening.

Despite these advancements, challenges remain in the large-scale synthesis and optimization of [1,1'-Biphenyl]-4-amine,2'-fluoro-. Recent efforts have focused on developing more efficient synthetic routes and exploring its derivatives to enhance its pharmacological and material properties. For example, a 2023 patent application described a novel catalytic method for its synthesis, offering higher yields and reduced environmental impact. Such innovations are critical for translating laboratory findings into practical applications.

In conclusion, [1,1'-Biphenyl]-4-amine,2'-fluoro- (CAS: 321-61-9) represents a multifaceted compound with significant potential in chemical biology and medicine. Its applications in drug discovery, material science, and biochemical probes demonstrate its versatility and value to the scientific community. Ongoing research aims to further elucidate its mechanisms of action and expand its utility, paving the way for new therapeutic and technological breakthroughs. As the field continues to evolve, this compound is likely to remain a focal point of interdisciplinary research.

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